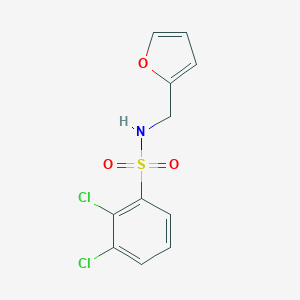![molecular formula C12H18BrNO2 B275519 1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)
1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BEB and is a derivative of propranolol, a beta-blocker medication. BEB has been studied for its potential use in treating various medical conditions, including cancer, hypertension, and heart failure.
Mechanism of Action
BEB exerts its effects by binding to specific receptors in the body, including beta-adrenergic receptors and alpha-1 adrenergic receptors. By binding to these receptors, BEB can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BEB has been shown to have a range of biochemical and physiological effects. In cancer research, BEB has been shown to induce apoptosis by activating various signaling pathways, including the p53 pathway. BEB has also been shown to reduce the production of reactive oxygen species, which can contribute to cancer development. In hypertension research, BEB has been shown to reduce blood pressure by blocking the activity of alpha-1 adrenergic receptors.
Advantages and Limitations for Lab Experiments
BEB has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. Additionally, BEB has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using BEB in lab experiments. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BEB. One potential area of research is the development of more selective BEB derivatives that can target specific receptors in the body. Additionally, BEB may have potential applications in treating other medical conditions, such as heart failure and arrhythmias. Further research is needed to fully understand the therapeutic potential of BEB and its derivatives.
Synthesis Methods
The synthesis of BEB involves the reaction of 3-bromo-4-ethoxybenzylamine with propan-2-ol. The reaction takes place in the presence of a catalyst, such as hydrochloric acid. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
BEB has been extensively studied for its potential therapeutic applications. In cancer research, BEB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BEB has also been studied for its potential use in treating hypertension, as it has been shown to reduce blood pressure by blocking the activity of certain receptors in the body.
properties
Product Name |
1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol |
|---|---|
Molecular Formula |
C12H18BrNO2 |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
1-[(3-bromo-4-ethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H18BrNO2/c1-3-16-12-5-4-10(6-11(12)13)8-14-7-9(2)15/h4-6,9,14-15H,3,7-8H2,1-2H3 |
InChI Key |
NQZSBOPLRRUIGS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC(C)O)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC(C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)


![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)



![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
